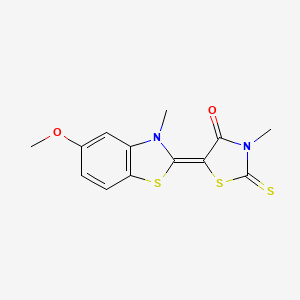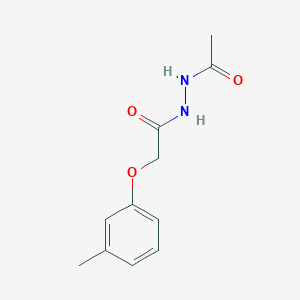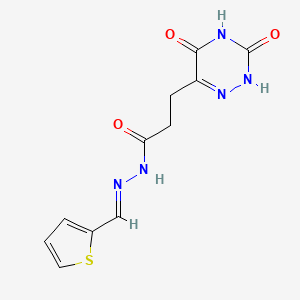
(Z)-N'-(2-(4-chloro-3,5-dimethylphenoxy)acetyl)-3-(2-chlorophenyl)acrylohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N’-(2-(4-chloro-3,5-dimethylphenoxy)acetyl)-3-(2-chlorophenyl)acrylohydrazide is a synthetic organic compound characterized by its complex molecular structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-(2-(4-chloro-3,5-dimethylphenoxy)acetyl)-3-(2-chlorophenyl)acrylohydrazide typically involves multiple steps:
Formation of the Phenoxyacetyl Intermediate: The initial step involves the reaction of 4-chloro-3,5-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form the phenoxyacetyl intermediate.
Hydrazide Formation: The phenoxyacetyl intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Acrylohydrazide Formation: The final step involves the reaction of the hydrazide with 2-chlorobenzaldehyde under basic conditions to form the (Z)-N’-(2-(4-chloro-3,5-dimethylphenoxy)acetyl)-3-(2-chlorophenyl)acrylohydrazide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigation of its potential as a therapeutic agent for various diseases.
Diagnostic Tools: Use in the development of diagnostic assays.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Polymer Science: Application in the synthesis of new polymers with desired properties.
作用機序
The mechanism of action of (Z)-N’-(2-(4-chloro-3,5-dimethylphenoxy)acetyl)-3-(2-chlorophenyl)acrylohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
類似化合物との比較
Similar Compounds
- (Z)-N’-(2-(4-chlorophenoxy)acetyl)-3-(2-chlorophenyl)acrylohydrazide
- (Z)-N’-(2-(4-methylphenoxy)acetyl)-3-(2-chlorophenyl)acrylohydrazide
Uniqueness
- Structural Features : The presence of both chloro and dimethyl substituents in (Z)-N’-(2-(4-chloro-3,5-dimethylphenoxy)acetyl)-3-(2-chlorophenyl)acrylohydrazide provides unique steric and electronic properties.
- Reactivity : The specific substituents influence the compound’s reactivity and interaction with various reagents and biological targets.
特性
分子式 |
C19H18Cl2N2O3 |
|---|---|
分子量 |
393.3 g/mol |
IUPAC名 |
(Z)-N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-3-(2-chlorophenyl)prop-2-enehydrazide |
InChI |
InChI=1S/C19H18Cl2N2O3/c1-12-9-15(10-13(2)19(12)21)26-11-18(25)23-22-17(24)8-7-14-5-3-4-6-16(14)20/h3-10H,11H2,1-2H3,(H,22,24)(H,23,25)/b8-7- |
InChIキー |
RCSDTQHIIOALFY-FPLPWBNLSA-N |
異性体SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NNC(=O)/C=C\C2=CC=CC=C2Cl |
正規SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NNC(=O)C=CC2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[2-(4-chlorophenoxy)acetyl]-3-phenoxypropanehydrazide](/img/structure/B11689197.png)

![N'-[(E)-(3-nitrophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B11689213.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11689217.png)
![2,2-dimethyl-5-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11689220.png)
![(3E)-1-(3-chlorophenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11689221.png)

![4-(1-Methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzonitrile (non-preferred name)](/img/structure/B11689230.png)
![(5E)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-3-(3,5-dimethylphenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B11689251.png)
![N-{2,2,2-trichloro-1-[(2-methyl-4-nitrophenyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11689257.png)
![N-(4-iodophenyl)-6-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11689264.png)
![2-(4-chlorophenoxy)-N'-[(E)-(3-iodo-4,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11689272.png)
![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11689288.png)

